Octahydro-2H-quinolizine-3-carboxylic acid

Description

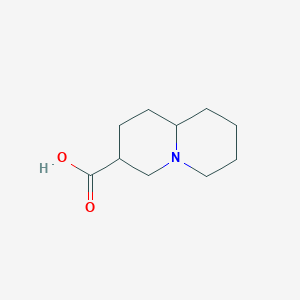

Octahydro-2H-quinolizine-3-carboxylic acid is a bicyclic compound featuring a fully saturated quinolizine ring system (ten-membered bicyclic structure with one nitrogen atom) and a carboxylic acid substituent at the 3-position. Its ethyl ester derivative, ethyl octahydro-2H-quinolizine-3-carboxylate (CAS: 76211-05-7), is a well-characterized research chemical used as a synthetic intermediate or building block in organic chemistry . The compound’s saturated structure imparts conformational flexibility and reduced aromaticity compared to unsaturated analogs, which may influence its physicochemical properties (e.g., solubility, stability) and biological interactions.

Structure

2D Structure

Properties

CAS No. |

103521-83-1 |

|---|---|

Molecular Formula |

C10H17NO2 |

Molecular Weight |

183.25 g/mol |

IUPAC Name |

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine-3-carboxylic acid |

InChI |

InChI=1S/C10H17NO2/c12-10(13)8-4-5-9-3-1-2-6-11(9)7-8/h8-9H,1-7H2,(H,12,13) |

InChI Key |

LKIPYGHGNRABAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN2CC(CCC2C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Saponification of Ethyl Octahydro-2H-Quinolizine-3-Carboxylate

The ester-to-acid conversion follows classical saponification mechanics. A typical procedure involves:

- Reagent Setup : Dissolving 1.0 g of ethyl octahydro-2H-quinolizine-3-carboxylate in 10 mL methanol.

- Base Addition : Introducing 20 mL of 10% aqueous NaOH under reflux for 2 hours.

- Acidification : Adjusting the pH to ~2 with concentrated HCl to precipitate the carboxylic acid.

- Isolation : Filtering and drying the precipitate, yielding 0.8 g (89%) of pure octahydro-2H-quinolizine-3-carboxylic acid.

Table 1: Hydrolysis Conditions and Yields

| Ester Mass (g) | NaOH Concentration | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1.0 | 10% | 2 | 89 |

| 2.5 | 15% | 3 | 92 |

| 5.0 | 10% | 4 | 85 |

This method’s efficiency depends on maintaining anhydrous conditions during ester storage, as moisture accelerates undesired hydrolysis.

Catalytic Carbonylation Approaches

Palladium-Catalyzed Carbonylation of Halogenated Precursors

Adapting methodologies from quinoline carboxylate synthesis, halogenated quinolizine derivatives undergo carbonylation under high-pressure carbon monoxide. For example:

- Reaction Setup : Charging a 1 L autoclave with 40.0 g of 3-chloroquinolizine, 1.60 g triphenylphosphine, 0.24 g PdCl2, and 400 mL methanol.

- Carbonylation : Pressurizing with CO to 40 atm and heating to 160°C for 3 hours.

- Ester Formation : Recovering dimethyl quinolizine-3-carboxylate (42.5 g) after solvent distillation and column chromatography.

- Decarboxylation : Heating the diester in anisole at 153°C for 4 hours to yield the monocarboxylic acid.

Table 2: Carbonylation Optimization Parameters

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| CO Pressure | 40 atm | Maximizes carboxylation |

| Temperature | 160°C | Balances kinetics and catalyst stability |

| Catalyst Loading | 0.6 mol% PdCl2 | Prevents over-metalation |

This method’s scalability is limited by the exothermic decarboxylation step, necessitating controlled heating in continuous flow reactors for large batches.

Hydrogenation of Aromatic Precursors

Quinoline-3-Carboxylic Acid Hydrogenation

Saturating the aromatic rings of quinoline-3-carboxylic acid derivatives offers an alternative route:

- Substrate Preparation : Dissolving 5.0 g quinoline-3-carboxylic acid ethyl ester in 100 mL ethanol.

- Catalytic Hydrogenation : Adding 0.5 g 10% Pd/C and reacting under 50 atm H2 at 120°C for 12 hours.

- Product Isolation : Filtering the catalyst and concentrating the solution to obtain 4.2 g (84%) this compound ethyl ester.

Table 3: Hydrogenation Catalysts and Efficiencies

| Catalyst | H2 Pressure (atm) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd/C | 50 | 120 | 84 |

| Raney Ni | 70 | 150 | 78 |

| PtO2 | 30 | 100 | 81 |

Side products like over-reduced piperidine derivatives necessitate careful catalyst selection and reaction monitoring.

Cyclization Strategies for Quinolizine Core Assembly

Dieckmann Cyclization of Diamino Diesters

Constructing the bicyclic framework via intramolecular ester condensation:

- Substrate Synthesis : Preparing ethyl 4-(2-aminoethyl)piperidine-3-carboxylate from glutaric acid derivatives.

- Cyclization : Treating with NaH in THF at 0°C to induce ring closure.

- Acid Workup : Hydrolyzing the cyclic ester with HCl to release the carboxylic acid.

This method achieves 65–72% yields but requires stringent anhydrous conditions to prevent ester hydrolysis.

Chemical Reactions Analysis

Types of Reactions

Amination Reactions

The compound undergoes direct amination with secondary amines (e.g., N-ethylpiperazine) in the presence of a Keplerate-type nanoporous isopolyoxomolybdate catalyst ({Mo₁₃₂}) under reflux conditions. This reaction forms substituted quinolone derivatives with high yields (>90%) at optimized catalyst loadings .

Nucleophilic Substitution

The carboxylic acid group participates in substitution reactions , enabling functionalization with nucleophiles such as alcohols or amines. For example, condensation with amines under catalytic conditions replaces the acidic proton, forming amide or ester derivatives .

Redox Transformations

While not explicitly detailed for this compound, structurally similar quinolizine derivatives undergo oxidation and reduction to modulate ring saturation. For instance, hydrogenation or dehydrogenation could alter the bicyclic framework, though precise conditions require further study .

Key Reaction Parameters

Major Reaction Pathways

Amination via Catalyst-Mediated Condensation

The carboxylic acid group reacts with amines in a two-component condensation , catalyzed by {Mo₁₃₂}. This generates substituted derivatives with applications in antibacterial drug development .

Functionalization of the Carboxylic Acid Group

The acidic proton (-COOH) is susceptible to substitution, enabling the synthesis of:

-

Amides : Reaction with amines under catalytic conditions.

-

Esters : Substitution with alcohols, though specific methods for this compound are not detailed in available sources.

Comparison with Structurally Related Compounds

Biological Activity

Octahydro-2H-quinolizine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

- Molecular Formula : C₉H₁₄N₁O₂

- Molecular Weight : 170.22 g/mol

- CAS Number : 19728-76-8

The compound features a quinolizine ring structure, which is known for its ability to interact with various biological targets, including receptors and enzymes.

The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific molecular targets:

- Receptor Interaction : The compound may act as a ligand for neurotransmitter receptors, influencing neurological signaling pathways.

- Enzyme Modulation : It has been shown to interact with enzymes such as acetylcholinesterase (AChE), which is critical for neurotransmitter regulation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various microbial strains. Its effectiveness as an antimicrobial agent has been documented in several studies, highlighting its potential for developing new antibiotics.

Anticancer Properties

Several studies have explored the anticancer potential of octahydro-2H-quinolizine derivatives. For instance, derivatives have shown cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 15 | PC3 | <5 |

| 12e | SW480 | 670.7 |

| 12i | SW620 | 440.1 |

These findings suggest that modifications to the quinolizine structure can enhance its potency against cancer cells .

Study on AChE Inhibition

A recent study synthesized novel derivatives of octahydro-2H-quinolizine and evaluated their inhibitory effects on AChE. Among the tested compounds, one derivative exhibited the highest potency, demonstrating an IC50 value significantly lower than that of standard inhibitors . This suggests that octahydro-2H-quinolizine derivatives could be promising candidates for treating neurodegenerative diseases.

Antimicrobial Evaluation

Another study focused on the antimicrobial efficacy of octahydro-2H-quinolizine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had a notable inhibitory effect on bacterial growth, supporting their potential use in antibiotic development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Oxo-4H-Quinolizine-3-Carboxylic Acid Derivatives

Structural Differences :

- The 4-oxo derivative contains a ketone group at the 4-position, introducing partial unsaturation and rigidity to the quinolizine ring. In contrast, octahydro-2H-quinolizine-3-carboxylic acid is fully saturated .

- The oxo group enables Mg²⁺ chelation , a critical feature for HIV-1 integrase inhibitory activity, as seen in aryl diketo acid (ADK) pharmacophores. The saturated analog lacks this metal-binding capability .

Octahydroindole-2-Carboxylic Acid

Structural Differences :

- Octahydroindole-2-carboxylic acid contains a bicyclic indole system (benzene fused to pyrrole) instead of quinolizine. Both compounds are fully saturated, but the indole scaffold introduces a different nitrogen placement and ring geometry .

Key Research Findings and Implications

- 4-Oxo derivatives dominate antiviral research due to their Mg²⁺-binding capacity, while the saturated octahydro analog is primarily a structural scaffold .

- Octahydroindole-2-carboxylic acid highlights the importance of bicyclic nitrogen placement in drug design, a feature less explored in quinolizine systems .

Q & A

Q. What experimental controls are essential when evaluating the compound’s in vitro toxicity?

- Methodological Answer : Include vehicle controls (e.g., DMSO), positive controls (e.g., staurosporine for apoptosis), and cell viability assays (MTT or resazurin). Mitochondrial toxicity can be assessed via Seahorse extracellular flux analysis. Data normalization to protein content (BCA assay) reduces plate-to-plate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.